![molecular formula C12H19N3 B2962062 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane CAS No. 2320860-02-2](/img/structure/B2962062.png)
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, imidazole-containing compounds, which are five-membered heterocyclic moieties, have been synthesized using glyoxal and ammonia . Another example is the synthesis of pinacol boronic esters through a catalytic protodeboronation approach .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT). For example, the electronic and spectroscopic properties of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) were investigated .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, imidazole-containing compounds show a broad range of chemical and biological properties . Another example is the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The electronic and spectroscopic properties of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) were also investigated .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The pyridine moiety present in 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is a common scaffold in many pharmaceuticals due to its resemblance to the purine bases adenine and guanine .
Biomedical Applications
In biomedical research, this compound has been utilized for its potential biological activity. Its structure allows for the substitution at multiple positions, enabling the creation of a diverse range of derivatives with varying biological activities .
Dual Inhibition Mechanism
The compound has been studied for its dual inhibition properties. It can target two different effector mechanisms, which is promising for the treatment of complex diseases like schizophrenia by alleviating both dopaminergic and glutamatergic dysfunction .
Pharmacological Potential
The pharmacological potential of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is significant due to its dual-action properties. It can lead to efficacious outcomes with reduced pill burden and decreased adverse effects or drug–drug interactions .
Chemical Reactions and Transformations
This compound is involved in various chemical reactions and transformations, leading to the formation of imidazo[4,5-b]pyridines, which have their own set of applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
It is known that it interacts with its target enzyme, leading to changes in the intracellular concentration of cyclic nucleotides . This can result in a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane are likely to be those involving cyclic nucleotides, given its target of action . Cyclic nucleotides are involved in a wide range of cellular processes, including signal transduction, regulation of ion channels, and control of cellular proliferation and differentiation .
Result of Action
The molecular and cellular effects of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane’s action would depend on the specific context in which it is used. Given its target of action, it could potentially influence a wide range of cellular processes by modulating the activity of cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A .
Action Environment
The action, efficacy, and stability of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane could be influenced by a variety of environmental factors. These could include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .
Future Directions
properties
IUPAC Name |
1-methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXPOHGVQJMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |
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